molecular formula C16H18BrNO2S B2740675 3-(2-bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide CAS No. 1797214-27-7

3-(2-bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide

Cat. No.: B2740675
CAS No.: 1797214-27-7
M. Wt: 368.29
InChI Key: HJSHDRGPQLEZQZ-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide is an organic compound that features a bromophenyl group, a methoxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenylamine, is reacted with an appropriate acylating agent to form the bromophenyl intermediate.

    Introduction of the Thiophene Group: The intermediate is then subjected to a reaction with a thiophene derivative, often under conditions that facilitate the formation of a carbon-nitrogen bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(2-bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory or anticancer agents.

Industry

In material science, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring which is known for its conductive properties.

Mechanism of Action

The mechanism by which 3-(2-bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The bromophenyl and thiophene groups could facilitate binding to hydrophobic pockets in proteins, while the methoxy group might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    3-(2-Bromophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the bromine atom in 3-(2-bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide can influence its reactivity and interactions compared to its chlorinated or hydroxylated analogs. Bromine is larger and more polarizable than chlorine, which can affect the compound’s binding affinity and reactivity in chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(2-bromophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S/c1-20-15(13-8-9-21-11-13)10-18-16(19)7-6-12-4-2-3-5-14(12)17/h2-5,8-9,11,15H,6-7,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSHDRGPQLEZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC1=CC=CC=C1Br)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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